

4-Chlorothiophene-2-carboxylic acid CAS number

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Compound of Interest

Compound Name: 4-Chlorothiophene-2-carboxylic acid

Cat. No.: B3037774

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An In-Depth Technical Guide to **4-Chlorothiophene-2-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a thiophene ring substituted with both a carboxylic acid and a chlorine atom, imparts specific reactivity and makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of **4-chlorothiophene-2-carboxylic acid**, from its fundamental properties and synthesis to its critical applications, particularly in the development of novel therapeutics. The insights herein are curated to provide researchers and drug development professionals with the practical and theoretical knowledge necessary to effectively utilize this versatile compound.

Compound Identification and Core Properties

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its successful application in research and development.

Chemical Structure:

Caption: Chemical structure of **4-Chlorothiophene-2-carboxylic acid**.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 59614-95-8[1][2][3][4].

Property	Value	Source(s)
CAS Number	59614-95-8	[1][2][3][4]
Molecular Formula	C ₅ H ₃ ClO ₂ S	[2][3]
Molecular Weight	162.59 g/mol	[2][3]
IUPAC Name	4-chlorothiophene-2-carboxylic acid	[2]
Physical Form	Solid	
Storage Temperature	2-8°C, under inert atmosphere	

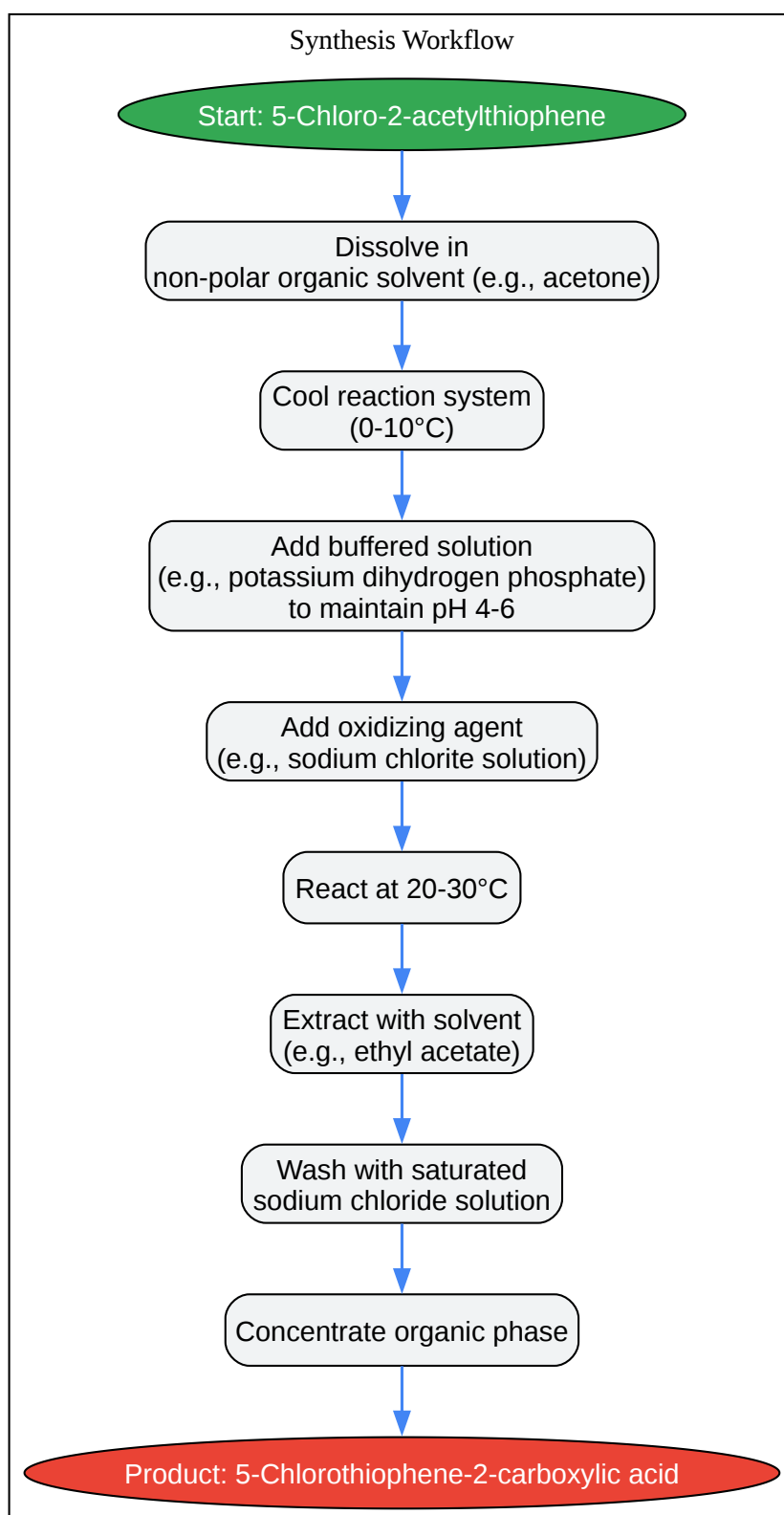
Synthesis Methodologies: A Strategic Perspective

The synthesis of **4-chlorothiophene-2-carboxylic acid** is not merely a procedural exercise; the chosen route is often dictated by the availability of starting materials, scalability, and desired purity. Several synthetic strategies have been developed, each with its own merits. A common precursor for this family of compounds is 5-chlorothiophene-2-carboxylic acid, which is a crucial intermediate in the synthesis of the anticoagulant rivaroxaban[5].

One well-documented approach involves the oxidation of 5-chloro-2-acetylthiophene. This method is advantageous due to its relatively mild reaction conditions and high controllability, making it suitable for industrial-scale production[6].

Workflow for Synthesis via Oxidation

The following diagram illustrates a generalized workflow for the synthesis of a chlorothiophene carboxylic acid derivative from an acetylthiophene precursor.



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Caption: Generalized workflow for the synthesis of chlorothiophene carboxylic acid.

Applications in Drug Discovery and Development

The thiophene ring is a common scaffold in medicinal chemistry, recognized as a "structural alert" because its metabolism can sometimes lead to reactive intermediates[7]. However, when appropriately substituted, it serves as a robust building block in numerous drugs[7].

4-Chlorothiophene-2-carboxylic acid is a prime example of a thiophene derivative that is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Its most notable application is in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant[5][8]. The structural features of **4-chlorothiophene-2-carboxylic acid** are incorporated into the final drug molecule, highlighting its importance as a starting material.

The carboxylic acid group is a crucial functionality in many drugs due to its ability to form strong electrostatic and hydrogen bond interactions with biological targets[9]. However, it can also lead to poor pharmacokinetic properties[9][10]. The strategic placement of the chloro- and carboxylic acid groups on the thiophene ring in this compound allows for further chemical modifications to optimize the drug's efficacy and safety profile.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The following protocol is adapted from a patented method for the industrial production of 5-chlorothiophene-2-carboxylic acid, a closely related and commercially significant isomer[5][8]. This provides a practical example of the chemical transformations involved.

Objective: To synthesize 5-chlorothiophene-2-carboxylic acid from 5-chloro-2-thiophenecarboxaldehyde.

Materials:

- 5-Chloro-2-thiophenecarboxaldehyde
- 20% Sodium hydroxide solution
- Chlorine gas
- 10% Sodium sulfite aqueous solution

- Dichloromethane
- 30% Hydrochloric acid
- Ethanol
- Water

Procedure:

- Initial Reaction Setup: In a suitable reaction vessel, cool an 11 kg (55 mol) solution of 20% sodium hydroxide to 5°C[5].
- Aldehyde Addition: Slowly add the 5-chloro-2-thiophenecarboxaldehyde to the sodium hydroxide solution, maintaining the internal temperature between -5°C and 0°C. The addition should take approximately 2 hours[5].
- Chlorination: After the addition is complete, slowly introduce 1.8 kg (25 mol) of chlorine gas. Maintain the reaction temperature between 15°C and 30°C. The introduction of chlorine should take about 4 hours[5].
- Reaction Completion: Continue to stir the reaction mixture for an additional 4 hours, keeping the temperature between 15°C and 30°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable[5].
- Quenching: Cool the reaction mixture to 5-10°C. Quench the reaction by adding a 10% aqueous sodium sulfite solution until a starch potassium iodide test paper does not change color[5].
- Extraction and Separation: Add 5 kg of dichloromethane and stir for 30 minutes. Allow the layers to separate and collect the aqueous layer[5].
- Precipitation: To the aqueous layer, add 3.65 kg (30 mol) of 30% hydrochloric acid to adjust the pH to 1-2. A large amount of white solid will precipitate[5].
- Filtration and Recrystallization: Filter the solid product. For purification, transfer the filter cake to a new vessel and add 10.8 kg of ethanol and 3.6 kg of water. Heat the mixture to reflux

until the solid is completely dissolved. Allow the solution to cool naturally to 30°C, then further cool to 10°C to induce crystallization[5].

- Final Product Isolation: Filter the recrystallized product and rinse the filter cake with a solution of ethanol and water (3:1). Dry the product under reduced pressure to obtain the final 5-chlorothiophene-2-carboxylic acid[5].

Safety, Handling, and Hazard Information

Working with **4-chlorothiophene-2-carboxylic acid** requires adherence to strict safety protocols due to its potential hazards.

GHS Hazard Statements:

- H315: Causes skin irritation[2][11].
- H319: Causes serious eye irritation[2][11].
- H335: May cause respiratory irritation[2][11].
- H302: Harmful if swallowed[2].

Precautionary Measures:

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Minimize dust generation and accumulation[12]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11].
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[13]. Keep away from incompatible materials such as strong oxidizing agents[11].
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention[12].
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing[11].

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[12].
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention[12].
- Disposal: Dispose of the material and its container at an approved waste disposal plant. This should be done in accordance with local, state, and federal regulations[11][14].

Spectroscopic Characterization

While detailed spectral data is often proprietary or found in specialized databases, typical characterization for a compound like **4-chlorothiophene-2-carboxylic acid** would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For a similar compound, 4-chlorobenzo[b]thiophene-2-carboxylic acid, the ¹H NMR spectrum shows characteristic signals for the aromatic protons and a broad singlet for the carboxylic acid proton[15]. For **4-chlorothiophene-2-carboxylic acid**, one would expect to see distinct signals in the aromatic region of the ¹H NMR spectrum corresponding to the two protons on the thiophene ring, with their chemical shifts and coupling constants being indicative of their positions relative to the substituents.

Conclusion

4-Chlorothiophene-2-carboxylic acid is a key heterocyclic building block with significant utility in organic synthesis and drug development. Its defined chemical properties, coupled with established synthetic routes, make it an accessible and valuable tool for medicinal chemists. A thorough understanding of its reactivity, handling requirements, and applications, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

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